1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- is a chemical compound characterized by its unique structure, which includes a five-membered ring containing two oxygen atoms and a dibromoethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- typically involves the reaction of a suitable precursor with dibromoethene under controlled conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The dibromoethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxolane, 4-(2,2-dichloroethenyl)-2,2-dimethyl-
- 1,3-Dioxolane, 4-(2,2-difluoroethenyl)-2,2-dimethyl-
- 1,3-Dioxolane, 4-(2,2-diiodoethenyl)-2,2-dimethyl-
Uniqueness
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- is unique due to the presence of the dibromoethenyl group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds that may have different halogen substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
56017-84-6 |
---|---|
Molekularformel |
C7H10Br2O2 |
Molekulargewicht |
285.96 g/mol |
IUPAC-Name |
(4S)-4-(2,2-dibromoethenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2)10-4-5(11-7)3-6(8)9/h3,5H,4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
WKBHYHNNGZHWGB-YFKPBYRVSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)C=C(Br)Br)C |
Kanonische SMILES |
CC1(OCC(O1)C=C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.